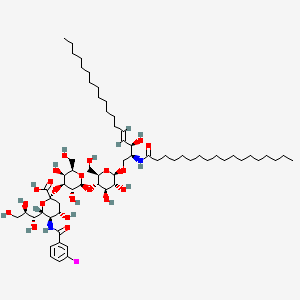
Antitumor agent-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-41 is a compound known for its potent antitumor properties. It has demonstrated significant antimigration and anti-invasion activities, making it a promising candidate in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-41 involves multiple steps, including the introduction of specific functional groups that enhance its antitumor activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques and reagents to achieve the desired molecular structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can yield a variety of products depending on the substituents used.
Scientific Research Applications
Antitumor agent-41 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways involved in cancer progression.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including solid tumors and hematologic malignancies.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Carboplatin: Another platinum-based compound with a similar mechanism of action but with a different toxicity profile.
Oxaliplatin: A third-generation platinum compound used in the treatment of colorectal cancer.
Uniqueness of Antitumor agent-41
This compound is unique due to its specific molecular structure, which allows it to target cancer cells more selectively and with potentially fewer side effects compared to traditional platinum-based compounds. Its ability to inhibit cell migration and invasion further distinguishes it from other antitumor agents .
Properties
Molecular Formula |
C64H109IN2O21 |
|---|---|
Molecular Weight |
1369.5 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(3-iodobenzoyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C64H109IN2O21/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-35-50(74)66-44(45(71)34-29-27-25-23-21-19-16-14-12-10-8-6-4-2)41-83-61-55(78)54(77)57(49(40-70)85-61)86-62-56(79)59(53(76)48(39-69)84-62)88-64(63(81)82)37-46(72)51(58(87-64)52(75)47(73)38-68)67-60(80)42-32-31-33-43(65)36-42/h29,31-34,36,44-49,51-59,61-62,68-73,75-79H,3-28,30,35,37-41H2,1-2H3,(H,66,74)(H,67,80)(H,81,82)/b34-29+/t44-,45+,46-,47+,48+,49+,51+,52+,53-,54+,55+,56+,57+,58+,59-,61+,62-,64-/m0/s1 |
InChI Key |
MLFNBLSECJMXNL-WWOWBQOCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















